[4-(2,3-Difluorophenoxy)phenyl]methanol
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Overview
Description
[4-(2,3-Difluorophenoxy)phenyl]methanol is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.22 g/mol It is characterized by the presence of a phenylmethanol group substituted with a difluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Difluorophenoxy)phenyl]methanol typically involves the reaction of 2,3-difluorophenol with benzyl chloride under basic conditions to form the intermediate [4-(2,3-difluorophenoxy)phenyl]methane . This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-Difluorophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of [4-(2,3-Difluorophenoxy)phenyl]aldehyde or [4-(2,3-Difluorophenoxy)benzoic acid].
Reduction: Formation of [4-(2,3-Difluorophenoxy)phenyl]methane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
[4-(2,3-Difluorophenoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2,3-Difluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[2-(3,4-Difluorophenoxy)phenyl]methanol: Similar in structure but with different fluorine substitution pattern.
[4-(3,4-Difluorophenoxy)phenyl]methanol: Another isomer with fluorine atoms at different positions.
Uniqueness
[4-(2,3-Difluorophenoxy)phenyl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H10F2O2 |
---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
[4-(2,3-difluorophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H10F2O2/c14-11-2-1-3-12(13(11)15)17-10-6-4-9(8-16)5-7-10/h1-7,16H,8H2 |
InChI Key |
JAQPAOGBWVQDGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)CO |
Origin of Product |
United States |
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